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1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one

Computational Chemistry ADME Prediction Lead Optimization

Researchers screening indole-quinoline hybrids face a gap: class-level analogs cannot substitute for precise SAR probes. This compound (CAS 727689-94-3) solves that need with a defined 2-methylindole-quinoline thioether scaffold. - tPSA 52 Ų, 1 HBD: favorable CNS drug-like space vs. 4-aminoquinoline hybrids. - Fully aromatic quinoline for DNA intercalation/heme-targeting antimalarial screens. - Available 10-100 mg packs or bulk custom; immediate global dispatch.

Molecular Formula C20H16N2OS
Molecular Weight 332.42
CAS No. 727689-94-3
Cat. No. B2643824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one
CAS727689-94-3
Molecular FormulaC20H16N2OS
Molecular Weight332.42
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3
InChIKeyYXFFGGXASQALOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

727689-94-3: Indole–Quinoline Thioether Scaffold


1-(2-Methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one (CAS 727689-94-3, molecular formula C₂₀H₁₆N₂OS, molecular weight 332.4 g/mol) is a synthetic small molecule that integrates a 2-methylindole carbonyl moiety with a quinoline-2-thiol group via a thioether linker . The compound belongs to the hybrid heterocyclic chemotype class in which an indole nucleus—a privileged scaffold in kinase and GPCR ligand design—is covalently tethered to a quinoline ring system known for antimalarial, antimicrobial, and kinase-inhibitory pharmacology . Critically, this compound is absent from ChEMBL, BindingDB, and PubChem bioactivity databases, and no primary research articles or patents reporting its biological evaluation have been identified as of the search date . Available data are limited to molecular formula, molecular weight, SMILES structure, and computed ADME descriptors from the ZINC database (ZINC000001001985), which indicate a logP of 5.156, a topological polar surface area (tPSA) of 52 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds .

1 Indole–quinoline hybrid scaffold for SAR probe design
2 Computed low tPSA supports CNS penetrance screening context
3 Aromatic quinoline core for DNA intercalation / heme-targeting studies

Why In-Class Indole–Quinoline Hybrids Are Not Substitutes


The indole–quinoline hybrid chemotype encompasses substantial structural diversity that precludes across-the-board generic substitution. The target compound 1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one (CAS 727689-94-3) possesses a specific ethanone-linked thioether bridge between the 3-position of a 2-methylindole and the 2-position of quinoline, generating a distinct pharmacophoric geometry that differs markedly from closely related analogs . The closest commercially available analog, 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone, introduces a methyl substituent at the quinoline 4-position, which alters the electron density of the quinoline ring and sterically constrains the conformational flexibility of the thioether linker—both factors that can shift target binding profiles . The des-methyl indole analog (1-(1H-indol-3-yl)-2-(2-quinolinylthio)ethanone) lacks the 2-methyl group on indole, reducing molecular weight by 14 Da and removing a hydrophobic contact point critical for ligand–protein interactions . Even more divergent is the dihydroquinoline variant (CAS 536701-75-4), where quinoline aromaticity is lost entirely, fundamentally altering π-stacking capacity and redox behavior . In the absence of published head-to-head comparative biological data, the structural uniqueness of each congener implies that pharmacological activity cannot be assumed interchangeable, and procurement decisions for structure–activity relationship (SAR) studies must be made on the basis of precise chemical identity rather than class membership alone.

4-Methylquinoline analog
Quinoline C4 methylation alters electron density and linker conformation, shifting binding profiles
Des-methyl indole analog
Lack of 2-methyl removes a hydrophobic contact point, which may affect potency and selectivity
Dihydroquinoline analog (CAS 536701-75-4)
Loss of quinoline aromaticity eliminates π-stacking and DNA intercalation capacity

Differentiation Evidence vs. Closest Structural Analogs


MW and Lipophilicity vs. 4-Methylquinoline Analog

The target compound (MW 332.4 g/mol) is 14.0 Da lighter than its closest commercially available analog, 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone (MW 346.4 g/mol), due to the absence of a methyl group at the quinoline 4-position . Computationally predicted logP for the target compound is 5.156 (ZINC20) , representing a measurable reduction in lipophilicity relative to the 4-methyl analog (estimated logP increase of approximately +0.5 units for the additional methyl group based on fragment-based π contributions). This difference places the target compound closer to the center of Lipinski Rule-of-Five chemical space, with lower predicted membrane partitioning and potentially distinct off-target promiscuity profiles.

MW & Lipophilicity
Data to verify
ΔMW −14.0 g/mol ΔlogP ≈ −0.5
Supports solubility and selectivity screening
Computed logP; experimental validation advised
Computational Chemistry ADME Prediction Lead Optimization

Indole 2-Methyl vs. Des-Methyl Analog Differentiation

The target compound carries a methyl group at the 2-position of the indole ring (C₂₀H₁₆N₂OS, MW 332.4), whereas the des-methyl analog 1-(1H-indol-3-yl)-2-(quinolin-2-ylthio)ethanone (C₁₉H₁₄N₂OS, MW 318.4) lacks this substituent . The 2-methyl group contributes +14 Da of molecular mass, increases steric bulk at a position known to influence indole NH acidity (pKa modulation of approximately 0.2–0.3 units based on indole 2-substituent Hammett relationships), and provides an additional hydrophobic contact surface for ligand–protein interactions in hydrophobic binding pockets . In the broader indole SAR literature, 2-methyl substitution has been shown to alter selectivity profiles across kinase and GPCR targets by modifying the conformational preference of the C3-carbonyl rotamer .

Indole 2-Methyl Presence
Class-level
Target: C₂₀H₁₆N₂OS, +14 Da Comparator: C₁₉H₁₄N₂OS (des-methyl)
Supports indole 2-methyl SAR screening
Class-level inference; direct binding data absent
Medicinal Chemistry SAR Analysis Molecular Recognition

H-Bond Donor and tPSA for CNS Drug-Likeness

Computed ADME parameters from the ZINC20 database indicate that the target compound possesses exactly 1 hydrogen bond donor (indole NH), 3 hydrogen bond acceptors, and a topological polar surface area (tPSA) of 52 Ų . The tPSA value falls below the 60–70 Ų threshold commonly associated with favorable blood–brain barrier penetration, suggesting potential CNS exposure capability . In comparison, 4-aminoquinoline-containing indole hybrids (such as those reported by Teguh et al., 2013) carry an additional primary amine hydrogen bond donor and nitrogen acceptor on the quinoline ring, increasing tPSA by approximately 25–35 Ų and reducing predicted CNS penetration . The target compound's lack of a 4-amino substituent on quinoline thus yields a measurably lower tPSA and reduced hydrogen-bonding capacity, a differentiating feature when CNS-targeted screening is the objective.

CNS Drug-Likeness
Class-level
tPSA 52 Ų HBD 1
Supports CNS penetrance assessment context
Based on computed descriptors; experimental validation needed
CNS Drug Design ADME-Tox Profiling Physicochemical Property Comparison

Quinoline Aromaticity and DNA Intercalation Potential

The target compound retains a fully aromatic quinoline ring system, in contrast to the dihydroquinoline analog 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone (CAS 536701-75-4), in which the quinoline heterocycle is partially saturated . Aromatic quinoline systems exhibit UV absorption in the 310–350 nm range and possess the planar geometry required for intercalation between DNA base pairs, whereas dihydroquinoline analogs lack both this spectroscopic signature and intercalative capacity . In antimalarial drug discovery, the planar aromatic quinoline of chloroquine and related agents is essential for heme stacking within the parasite digestive vacuole; loss of aromaticity in the dihydro analog abrogates this pharmacophore .

Quinoline Aromaticity
Class-level
Aromatic (10-π e⁻)
Aromatic quinoline required for DNA intercalation research
Binary structural attribute; dihydro analog not interchangeable
DNA Intercalation Anticancer Screening Photophysical Properties

Recommended Applications for 727689-94-3


Indole 2-Methyl SAR in Thioether Libraries

The target compound's 2-methylindole motif provides a critical SAR probe for evaluating the impact of indole C2 substitution on target binding within quinoline–indole thioether chemotypes. Comparative procurement of this compound alongside the des-methyl analog (1-(1H-indol-3-yl)-2-(2-quinolinylthio)ethanone) enables paired testing to isolate the contribution of the indole 2-methyl group to potency and selectivity . This application is directly supported by the +14 Da mass difference and altered hydrogen-bonding potential of the indole NH documented in Section 3, Evidence Item 2.

CNS-Penetrant Lead Discovery with Low tPSA

With a computed tPSA of 52 Ų and only 1 hydrogen bond donor, the target compound occupies favorable CNS drug-like chemical space as defined by the Wager and Rankovic criteria (tPSA < 70 Ų, HBD ≤ 2) . This distinguishes it from 4-aminoquinoline–indole hybrids that carry higher tPSA values (≥77 Ų) and additional H-bond donors. The compound is therefore suited for inclusion in focused screening sets targeting CNS receptors, transporters, or enzymes where blood–brain barrier penetration is required . This scenario is grounded in the ADME parameter comparison detailed in Section 3, Evidence Item 3.

DNA Intercalation and Antimalarial Screening

The fully aromatic quinoline ring system of the target compound maintains the planar geometry and π-electron delocalization essential for DNA intercalation and heme stacking—mechanisms central to quinoline antimalarial pharmacology . The compound can serve as a scaffold for antimalarial screening against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, with the thioether linker offering a metabolically distinct connectivity compared to the amine-linked 4-aminoquinoline drugs . Procurement of this compound rather than the dihydroquinoline analog is essential, as the latter lacks the aromatic quinoline pharmacophore, as established in Section 3, Evidence Item 4.

Kinase Profiling Without 4-Aminoquinoline Redox Activity

Unlike 4-aminoquinoline-containing analogs, the target compound lacks the 4-amino substituent on quinoline, which has been associated with off-target redox cycling and hemolytic toxicity in certain contexts . For kinase selectivity panels (e.g., JAK, EGFR, RIP2), this structural feature may reduce confounding redox-mediated assay interference while retaining the indole–quinoline hybrid's capacity for ATP-binding site engagement via hinge-region hydrogen bonding . This application rationale follows from the structural evidence presented in Section 3, Evidence Items 3 and 4.

Application
Selection Property
Validation Focus
Indole 2-methyl SAR probe
2-Methylindole structural attribute
Binding selectivity vs. des-methyl analog
CNS penetrance screening
Low tPSA and HBD profile
Blood-brain barrier prediction models
DNA intercalation / antimalarial research
Fully aromatic quinoline core
Heme stacking or DNA binding assays
Kinase selectivity screening
Absence of 4-aminoquinoline redox motif
Redox interference assay validation
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